Cas no 2680694-57-7 (benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate)

benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28295050
- benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate
- 2680694-57-7
- benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate
-
- インチ: 1S/C19H21NO4/c1-23-16-7-8-17-15(11-16)9-10-19(17,22)13-20-18(21)24-12-14-5-3-2-4-6-14/h2-8,11,22H,9-10,12-13H2,1H3,(H,20,21)
- InChIKey: SCQKBNLAPWIAGN-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC(=O)OCC2C=CC=CC=2)C2C=CC(=CC=2CC1)OC
計算された属性
- せいみつぶんしりょう: 327.14705815g/mol
- どういたいしつりょう: 327.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295050-1.0g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28295050-0.1g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28295050-5.0g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28295050-10g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 10g |
$5590.0 | 2023-09-07 | ||
Enamine | EN300-28295050-5g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 5g |
$3770.0 | 2023-09-07 | ||
Enamine | EN300-28295050-0.5g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28295050-2.5g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28295050-0.05g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28295050-0.25g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28295050-10.0g |
benzyl N-[(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
2680694-57-7 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 |
benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamateに関する追加情報
Comprehensive Overview of Benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate (CAS No. 2680694-57-7)
Benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate (CAS No. 2680694-57-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of inden derivatives, which are known for their diverse biological activities. The presence of both hydroxy and methoxy functional groups in its structure makes it a promising candidate for further exploration in drug discovery and development.
In recent years, the scientific community has shown increasing interest in inden-based compounds, particularly those with carbamate linkages, as they often exhibit enhanced stability and bioavailability. The compound benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate is no exception, with researchers investigating its potential as a building block for more complex molecules. Its CAS No. 2680694-57-7 serves as a unique identifier, ensuring accurate referencing in academic and industrial settings.
One of the key advantages of this compound lies in its modular structure, which allows for facile derivatization. The benzyl group provides a protective moiety, while the hydroxy and methoxy groups offer sites for further chemical modifications. This flexibility makes it a valuable intermediate in synthetic chemistry, particularly in the development of small-molecule therapeutics. Recent studies have highlighted its potential in targeting specific enzyme pathways, though further validation is required.
The growing demand for bioactive inden derivatives has led to increased searches for compounds like benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate. Researchers and industry professionals often seek information on its synthesis methods, physicochemical properties, and applications in medicinal chemistry. Its CAS No. 2680694-57-7 is frequently used in patent filings and regulatory documents, underscoring its importance in intellectual property discussions.
From a technical perspective, the compound's stereochemistry plays a critical role in its interactions with biological targets. The dihydro-1H-inden core provides a rigid framework, while the hydroxy group introduces chirality, which can influence binding affinity. This aspect is particularly relevant in the context of drug design, where enantioselectivity often dictates therapeutic efficacy. Computational modeling studies have begun to explore these interactions, offering insights into its mechanism of action.
In the realm of green chemistry, there is growing interest in developing sustainable synthesis routes for compounds like benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate. Researchers are investigating catalytic methods to reduce waste and improve atom economy, aligning with global trends toward environmentally friendly production processes. Its CAS No. 2680694-57-7 often appears in literature discussing these advancements.
Quality control and analytical characterization are also critical areas of focus for this compound. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and structural integrity. The benzyl carbamate moiety, in particular, requires careful monitoring during synthesis to ensure optimal yields and minimize byproducts.
Looking ahead, the potential applications of benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate extend beyond pharmaceuticals. Its unique properties make it a candidate for exploration in material science and agrochemical research. As the scientific community continues to uncover new uses for inden derivatives, this compound is poised to remain a subject of active investigation.
In summary, benzyl N-(1-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-yl)methylcarbamate (CAS No. 2680694-57-7) represents a versatile and promising compound with broad relevance in modern chemistry. Its structural features, combined with ongoing research into its applications, ensure that it will remain a focal point in scientific discourse for years to come.
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